![molecular formula C19H17N3O2 B5590997 N-(2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5590997.png)
N-(2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide and related compounds often involves the condensation of appropriate amines and acids or their derivatives. For instance, compounds with benzamide structures have been synthesized using palladium-mediated C(sp3)-H bond activation, showcasing a method that could potentially be applied to the synthesis of N-(2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide (Chen et al., 2023).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often elucidated using X-ray crystallography, NMR spectroscopy, and computational methods such as DFT calculations. These techniques provide detailed insights into the geometry, electronic properties, and potential reactive sites of the molecules. For example, studies have shown the crystal structure and detailed molecular analysis of benzamide derivatives, highlighting the importance of intramolecular interactions (Saeed et al., 2010).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including palladium-catalyzed C-H bond activations and reactions with nitroolefins to form pyridyl benzamides. These reactions expand the functional group repertoire of the benzamide scaffold and modify its chemical properties (Chen et al., 2018).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and drug design. These properties are typically investigated using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray crystallography. The crystalline structure, in particular, can influence the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including acidity/basicity, reactivity towards nucleophiles and electrophiles, and photochemical behavior, are influenced by the presence of substituents on the benzamide ring. Computational studies, such as DFT calculations, are often employed to predict these properties and guide the synthesis of new compounds with desired chemical behaviors (Ayoob & Hawaiz, 2023).
properties
IUPAC Name |
N-(2-methylphenyl)-3-(6-methylpyridazin-3-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-6-3-4-9-17(13)20-19(23)15-7-5-8-16(12-15)24-18-11-10-14(2)21-22-18/h3-12H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIKHXMNNHDCSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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